3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, regioselective chlorination, and one-pot multi-component reactions. For instance, the practical synthesis of a pharmaceutical intermediate involving a pyrrolopyridine moiety was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process . Another example is the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, which involved alkylation and ring closures, with potassium carbonate being the optimal base for deprotonation . Additionally, a one-pot three-component tandem Knoevenagel–Michael reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) was used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis. For example, the structure of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one was confirmed by NMR spectroscopy and melting point measurement . Similarly, the structure of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones was established based on IR and 1H NMR spectroscopy data .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyrrolidine and pyrrolopyridine derivatives. For instance, the interaction of 1-substituted 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones with hydrazine hydrate was studied, leading to the formation of a pyrrolo[3,4-c]pyrazole derivative . Additionally, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones involved a tandem Knoevenagel–Michael reaction followed by cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated, including their reactivity, stability, and biological activity. For example, the antibacterial activity of pyridonecarboxylic acid derivatives was evaluated, revealing that some compounds exhibited more activity than the reference drug enoxacin . The physicochemical properties and spectral characteristics of the synthesized compounds were also reported, providing insights into their potential applications .
Scientific Research Applications
Kinase Inhibitors
Heterocyclic compounds, notably those related to pyrazolo[3,4-b]pyridine, have been identified as versatile scaffolds for the design of kinase inhibitors. These compounds can bind in multiple modes to the hinge region of kinase enzymes, demonstrating their potential in developing treatments targeting a broad range of kinase-related diseases. The utility of these scaffolds lies in their ability to form hydrogen bonds and additional interactions within the kinase pocket, enhancing both potency and selectivity in inhibitor design. Such chemical frameworks, including variations like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one, offer synthetic flexibility and possible advantages in drug development due to their structural attributes and interaction capabilities with kinases (Wenglowsky, 2013).
Pyranopyrimidine Scaffolds
The pyranopyrimidine core is crucial in medicinal chemistry for its broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a group to which compounds like 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride could be related. These scaffolds are versatile due to their applicability in developing lead molecules, showing the potential for creating new treatments across a range of diseases (Parmar, Vala, & Patel, 2023).
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones, play a significant role in drug discovery due to their sp^3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. These characteristics facilitate the exploration of pharmacophore space, underlining the importance of nitrogen heterocycles in the design of biologically active compounds for treating human diseases. The flexibility and structural diversity offered by these scaffolds, akin to the structural features of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride, underscore their potential in synthesizing novel therapeutics with target selectivity (Li Petri et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRRPZAPBHBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride | |
CAS RN |
2137936-74-2 |
Source
|
Record name | 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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